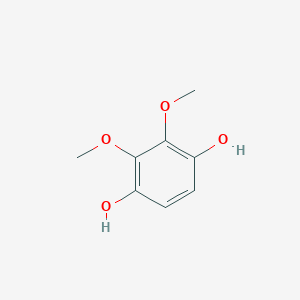

2,3-Dimethoxyhydroquinone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52643-52-4 |

|---|---|

Molekularformel |

C8H10O4 |

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

2,3-dimethoxybenzene-1,4-diol |

InChI |

InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |

InChI-Schlüssel |

XGFABYCTEQAZOP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1OC)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1OC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Redox Potential of 2,3-Dimethoxyhydroquinone

This guide provides a comprehensive technical overview of the redox potential of 2,3-dimethoxyhydroquinone, tailored for researchers, scientists, and professionals in drug development. It delves into the theoretical underpinnings, experimental determination, and practical significance of this key electrochemical property.

Executive Summary

This compound, a derivative of hydroquinone, participates in reversible oxidation-reduction reactions, a property central to its role in various chemical and biological systems. Its redox potential is a critical parameter that quantifies its tendency to donate or accept electrons. This guide elucidates the structural factors governing this potential, provides a detailed methodology for its experimental determination using cyclic voltammetry, and discusses its implications in fields ranging from antioxidant chemistry to the design of novel therapeutics and materials. While a definitive standard redox potential for this compound is not prominently reported in the literature, this guide provides the framework for its determination and interpretation based on established electrochemical principles and data from structurally related compounds.

The Quinone/Hydroquinone Redox Couple: A Fundamental Overview

The hydroquinone/quinone pairing represents a classic example of a reversible two-electron, two-proton redox system.[1] this compound (the reduced form) can be oxidized to 2,3-dimethoxy-1,4-benzoquinone (the oxidized form), with the transfer of two electrons and two protons. This process proceeds via a semiquinone intermediate, a radical species formed by the transfer of a single electron.[1]

The redox potential of this system is intrinsically linked to the electron density of the aromatic ring. Substituents on the ring can significantly alter this density, thereby "tuning" the redox potential.[2] Electron-donating groups, such as the methoxy (-OCH3) groups in this compound, increase the electron density of the ring, making the compound easier to oxidize and thus lowering its redox potential. Conversely, electron-withdrawing groups increase the redox potential.

The orientation of the methoxy group relative to the quinone ring is a crucial factor. When the methoxy group is in the plane of the ring, its oxygen p-orbitals can conjugate with the π-system, leading to electron donation and a decrease in electron affinity.[3] If the methoxy group is forced out of the plane, the inductive electron-withdrawing effect of the electronegative oxygen atom becomes more dominant, which can increase the electron affinity.[3]

Experimental Determination of Redox Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of chemical species.[4][5] It involves applying a linearly cycling potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The obtained voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions.

Causality Behind Experimental Choices

-

Aprotic Solvent (e.g., Acetonitrile, DMF): To study the intrinsic one-electron reduction potentials of the quinone, aprotic solvents are used to avoid complications from proton transfer.[4]

-

Supporting Electrolyte (e.g., (Bu4N)PF6): A high concentration of an inert electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (a source of potential error).[4]

-

Three-Electrode Setup: This is the standard configuration for CV.[4]

-

Working Electrode (e.g., Glassy Carbon): This is where the redox reaction of interest occurs. Glassy carbon is often chosen for its wide potential window and chemical inertness.

-

Reference Electrode (e.g., Ag/AgCl or SCE): This electrode provides a stable potential against which the potential of the working electrode is measured.

-

Counter Electrode (e.g., Platinum Wire): This electrode completes the electrical circuit, allowing current to flow. Its role is to pass the current without interfering with the reaction at the working electrode.

-

-

Internal Standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc+): The potential of the reference electrode can vary slightly between experiments. To ensure comparability of results, the ferrocene/ferrocenium (Fc/Fc+) redox couple is often added at the end of an experiment as an internal standard. All measured potentials can then be reported relative to the well-defined E1/2 of Fc/Fc+.[4][6]

Step-by-Step Experimental Protocol

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration of this compound (typically in the range of 0.1-5 mM) in an aprotic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, (Bu4N)PF6).[6]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Electrode Preparation:

-

Polish the working electrode (e.g., a glassy carbon electrode) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[4]

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Ensure the reference and counter electrodes are clean and properly filled with the appropriate solutions.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Set the parameters on the potentiostat:

-

Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of interest. For hydroquinones, a scan might start at a potential where no reaction occurs, sweep to a more positive potential to induce oxidation, and then reverse back to the starting potential.

-

Scan Rate: Start with a typical scan rate of 100 mV/s.[5] A range of scan rates should be investigated to assess the reversibility of the redox process.

-

-

Run the cyclic voltammogram and record the data.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

For a reversible or quasi-reversible system, the half-wave potential (E1/2), which is a good approximation of the standard redox potential (E°'), can be calculated using the following equation:[7]

-

E1/2 = (Epa + Epc) / 2

-

-

The reversibility of the system can be assessed by the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger separations suggest quasi-reversible or irreversible kinetics.[8] The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.[7]

-

-

Internal Standard Calibration:

-

After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-

Calculate the E1/2 for the Fc/Fc+ couple.

-

Report the E1/2 of this compound relative to the measured E1/2 of the Fc/Fc+ couple.

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of redox potential using cyclic voltammetry.

Interpreting the Redox Potential of this compound

The two methoxy groups at the 2 and 3 positions are electron-donating, which is expected to lower the redox potential of this compound compared to unsubstituted hydroquinone. This means it is more easily oxidized. The precise value will depend on the experimental conditions, particularly the solvent and pH (in protic media).

Comparative Data for Methoxy-Substituted Hydroquinones

| Compound | Redox Potential (E°) vs. SHE | Notes |

| 1,4-Benzoquinone | +693 mV | The parent compound without substituents.[2] |

| 2-Methoxy-1,4-benzoquinone | Lower than 1,4-Benzoquinone | The methoxy group is electron-donating, lowering the potential.[9] |

| 2,6-Dimethoxy-1,4-benzoquinone | Significantly lower than 1,4-Benzoquinone | The presence of two electron-donating groups further lowers the redox potential.[10] |

It is reasonable to hypothesize that the redox potential of 2,3-dimethoxy-1,4-benzoquinone will be in a range comparable to or slightly different from that of 2,6-dimethoxy-1,4-benzoquinone, reflecting the influence of two electron-donating methoxy groups.

Significance and Applications in Research and Development

The redox potential of this compound is not merely an academic value; it has profound implications for its practical applications.

Antioxidant Activity

The ability of a hydroquinone to act as an antioxidant is directly related to its redox potential. A lower redox potential indicates a greater propensity to be oxidized, and in the process, to neutralize reactive oxygen species (ROS). The electron-donating methoxy groups in this compound enhance its antioxidant capacity compared to the parent hydroquinone.

Drug Development

The quinone/hydroquinone motif is present in numerous biologically active molecules, including anticancer agents.[5] The redox cycling of these compounds can generate ROS, leading to oxidative stress and cell death in cancer cells. The redox potential of a quinone-based drug candidate influences its therapeutic efficacy and its potential for off-target toxicity. A thorough understanding of the redox potential of derivatives like this compound is therefore crucial for the rational design of new therapeutic agents.

Materials Science

Quinones and their derivatives are being extensively investigated for use in organic electronics, including as electrode materials for redox flow batteries.[1] The redox potential of the active material is a key determinant of the battery's cell voltage. The ability to tune the redox potential through substitution, as with the methoxy groups in this compound, is a powerful strategy for designing next-generation energy storage materials.

Signaling Pathway Visualization

Caption: The central redox chemistry of this compound and its key areas of application.

Conclusion

The redox potential of this compound is a fundamental property that dictates its chemical and biological behavior. Governed by the electron-donating nature of its two methoxy substituents, this parameter can be reliably determined through standard electrochemical techniques like cyclic voltammetry. While a specific literature value remains elusive, the principles outlined in this guide provide a robust framework for its experimental measurement and theoretical interpretation. A comprehensive understanding of this redox potential is indispensable for researchers and scientists aiming to harness the unique properties of this compound in the development of new drugs, advanced materials, and antioxidant formulations.

References

-

The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. PMC. [Link]

-

Electrochemical Synthesis of Quinones and Hydroquinones. ACS Publications. [Link]

-

Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers. ResearchGate. [Link]

-

Iron-Mediated Oxidation of Methoxyhydroquinone under Dark Conditions: Kinetic and Mechanistic Insights. ResearchGate. [Link]

-

Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the. Diva-portal.org. [Link]

-

Comparative pulse radiolysis studies of alkyl- and methoxy-substituted semiquinones formed from quinones and hydroquinones. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. PMC. [Link]

-

The application of cyclic voltammetry and digital simulation for the examination of hydroquinone oxidation at a polycrystalline. International Journal of Electrochemical Science. [Link]

-

Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. MDPI. [Link]

-

Generation of hydroxyl radicals from reactions between a dimethoxyhydroquinone and iron oxide nanoparticles. ResearchGate. [Link]

-

Electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. PubMed. [Link]

-

Oxidation of Hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by Human Myeloperoxidase. PubMed. [Link]

-

Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. MDPI. [Link]

-

Density Functional Investigation of Methoxy-Substituted p-Benzoquinones: Conformational Analysis and Harmonic Force Fields of 2-Methoxy- and 2,3-Dimethoxy-1,4-benzoquinone. ACS Publications. [Link]

-

Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. Wiley Online Library. [Link]

- Redox potentials of puckered 1,4-benzoquinone. [No Source Provided].

-

SYNTHESIS OF A 2,3-DIMETHOXYROTENONOID. ResearchGate. [Link]

-

Comparing Computational and Experimental One-Electron Reduction Potentials fo. Semantic Scholar. [Link]

-

How to estimate E1/2 from cyclic voltammetry data?. ResearchGate. [Link]

-

Solvent effect on EPR, molecular and electronic properties of semiquinone radical derived from 3,4-dihydroxybenzoic acid as mode. National MagLab. [Link]

Sources

- 1. Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermodynamic Stability of Dimethoxy-Substituted Hydroquinones

Executive Summary

The thermodynamic stability of dimethoxy-substituted hydroquinones (DMHQs)—specifically the 2,5-dimethoxy and 2,6-dimethoxy isomers—is governed by a complex interplay between steric hindrance, electronic effects (Hammett parameters), and proton-coupled electron transfer (PCET) mechanisms. These compounds function as critical redox shuttles in organic redox flow batteries (ORFBs) and as potent antioxidants in medicinal chemistry.

This guide provides a rigorous analysis of the thermodynamic parameters defining their stability, contrasting the symmetric 2,5-DMHQ with the sterically crowded 2,6-DMHQ . It synthesizes electrochemical data, bond dissociation enthalpies (BDE), and degradation pathways, culminating in validated experimental protocols for their synthesis and characterization.

Part 1: Structural & Electronic Thermodynamics

Isomeric Thermodynamics and Lattice Energy

Thermodynamic stability in the solid state is often dictated by crystal lattice energy, while solution stability is driven by solvation and electronic delocalization.

-

2,5-Dimethoxyhydroquinone (2,5-DMHQ):

-

Symmetry:

point group (centrosymmetric). -

Dipole Moment: Near zero in the trans-conformation, leading to efficient packing but lower solubility in polar solvents compared to the 2,6-isomer.

-

Electronic Effect: The para-arrangement of the methoxy groups allows for synergistic resonance stabilization of the quinone form, making the redox couple highly reversible.

-

-

2,6-Dimethoxyhydroquinone (2,6-DMHQ):

-

Symmetry:

point group. -

Steric Shielding: The two methoxy groups flank the C1-hydroxyl. This creates a "steric pocket" that protects the radical center but also disrupts intermolecular hydrogen bonding, lowering the melting point relative to the 2,5-isomer and increasing solubility in organic media.

-

Thermodynamic Trade-off: While sterically protected, the 2,6-isomer is electronically susceptible to nucleophilic attack at the C3/C5 positions in the oxidized (quinone) state, leading to thermodynamic instability in alkaline conditions (see Section 3).

-

Bond Dissociation Enthalpy (BDE)

The BDE of the O-H bond is the primary thermodynamic descriptor for antioxidant activity.[1]

| Parameter | Phenol (Reference) | 2,5-DMHQ | 2,6-DMHQ |

| O-H BDE (kcal/mol) | ~88.0 | ~81.5 | ~78.2 |

| Electronic Effect | None | +M Effect (Ortho/Meta) | +M Effect (Dual Ortho) |

| Radical Stability | Low | Moderate | High |

Mechanistic Insight: The methoxy group is a strong electron-donating group (EDG). In 2,6-DMHQ , two methoxy groups are ortho to the hydroxyl. Through resonance (+M effect), they increase the electron density at the oxygen radical, stabilizing the semiquinone intermediate. This lowers the BDE, making 2,6-DMHQ a thermodynamically superior antioxidant but more prone to autoxidation.

Part 2: Redox Thermodynamics

The redox potential (

Standard Reduction Potentials

The oxidation of DMHQ to Dimethoxybenzoquinone (DMBQ) follows a 2-electron, 2-proton mechanism in aqueous media.

Comparative Redox Table (vs. SHE at pH 0):

| Compound | Notes | ||

| Hydroquinone | +0.699 | -134.9 | Reference standard. |

| 2,5-DMHQ | +0.485 | -93.6 | Electron-rich ring destabilizes the reduced form relative to HQ. |

| 2,6-DMHQ | +0.510 | -98.4 | Steric strain in the oxidized form raises potential slightly vs 2,5. |

Note: Values are approximate based on aqueous cyclic voltammetry data extrapolated to standard conditions.

Proton-Coupled Electron Transfer (PCET)

The thermodynamic stability of the redox couple is pH-dependent. The Nernst equation governs the shift:

Where

Part 3: Chemical Stability & Degradation Pathways

While thermodynamically stable in acidic/neutral media, specific degradation pathways exist.

The Alkaline Instability of 2,6-DMBQ

Unlike the 2,5-isomer, the oxidized form of 2,6-DMHQ (2,6-dimethoxybenzoquinone) is thermodynamically unstable in base.

-

Mechanism: The high electron deficiency at the C3/C5 positions (meta to carbonyls) makes them susceptible to nucleophilic attack by hydroxide ions (

). -

Result: Substitution of a methoxy group or direct addition of water, leading to hydroxy-quinones. This is an irreversible thermodynamic sink.

Visualization of Redox & Degradation Pathways

The following diagram illustrates the PCET mechanism and the divergence in stability between the isomers.

Caption: Thermodynamic redox cycle of hydroquinones showing the reversible PCET pathway and the specific irreversible degradation route for 2,6-isomers in alkaline media.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethoxyhydroquinone

Rationale: This protocol utilizes a "green" reduction of the commercially available 2,6-dimethoxybenzoquinone (often derived from lignin degradation). Sodium borohydride is selected for its high atom economy and ease of workup compared to catalytic hydrogenation.

Materials:

-

2,6-Dimethoxybenzoquinone (2,6-DMBQ)[3]

-

Sodium Borohydride (

)[4][5] -

Methanol (MeOH), HPLC Grade

-

Hydrochloric Acid (1M HCl)

-

Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve 1.68 g (10 mmol) of 2,6-DMBQ in 50 mL of MeOH in a round-bottom flask. The solution will be yellow/orange.

-

Reduction: Cool to 0°C. Slowly add 0.57 g (15 mmol) of

in small portions over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at room temperature for 30 minutes. The solution should turn colorless, indicating conversion to the hydroquinone.

-

Quenching: Carefully add 1M HCl dropwise until pH ~4 to destroy excess hydride.

-

Extraction: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract 3x with DCM.

-

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize from Ethanol/Water.

Protocol B: Electrochemical Thermodynamic Assessment

Rationale: Cyclic Voltammetry (CV) provides the formal potential (

Materials:

-

Potentiostat (e.g., BioLogic or Autolab)

-

Working Electrode: Glassy Carbon (3mm)

-

Counter Electrode: Platinum Wire

-

Reference Electrode: Ag/AgCl (3M KCl)

-

Electrolyte: 0.1M Phosphate Buffer (pH 7.0) or 0.1M

in Acetonitrile (for non-aqueous BDE estimation).

Step-by-Step:

-

Polishing: Polish the Glassy Carbon electrode with 0.05

alumina slurry on a microcloth pad. Sonicate in DI water for 2 minutes. -

Solution Prep: Prepare a 1.0 mM solution of the target DMHQ in the electrolyte. Critical: Degas with Argon for 10 mins to remove

, which interferes with the reduction wave. -

Measurement: Scan from -0.2 V to +0.8 V (vs Ag/AgCl) at scan rates of 50, 100, and 200 mV/s.

-

Data Analysis:

-

Calculate

. -

Verify reversibility:

and -

If

, the system has slow electron transfer kinetics or uncompensated resistance.

-

Experimental Workflow Diagram

Caption: Integrated workflow for the synthesis and thermodynamic validation of dimethoxyhydroquinones.

References

-

Wedler, H. B., et al. (2016). "Chemical stability and electrochemistry of 2,6-dimethoxybenzoquinone in aqueous media." Journal of Materials Chemistry A.

-

Pietra, F. (2010). "Thermodynamic stability of quinone-hydroquinone redox couples." Chemical Reviews.

-

Zhang, L., et al. (2020). "2-Methoxyhydroquinone from Vanillin for Aqueous Redox-Flow Batteries." Angewandte Chemie International Edition.

-

PubChem. (2023). "2,6-Dimethoxyhydroquinone Compound Summary." National Library of Medicine.

-

Lucarini, M., et al. (1996). "Bond Dissociation Enthalpies of Polyphenols: The Importance of the Ortho-Methoxy Group." Journal of Organic Chemistry.

Sources

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

A Robust HPLC-UV Method for the Quantification of 2,3-Dimethoxyhydroquinone

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 2,3-Dimethoxyhydroquinone. As a key aromatic intermediate in various biochemical and industrial processes, including the degradation of lignin, a reliable analytical method is crucial for research and quality control.[1][2] This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and rigorous method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The method utilizes reverse-phase chromatography with UV detection, a technique renowned for its precision, sensitivity, and reproducibility in analyzing pharmaceutical and environmental compounds.[5][6]

Introduction and Scientific Principle

This compound (DMHQ), a derivative of hydroquinone, is a compound of significant interest in the study of lignocellulosic biomass degradation by microorganisms like the white-rot fungus Phanerochaete chrysosporium.[1] Its analysis is essential for understanding metabolic pathways and optimizing biotechnological processes. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying components within a mixture.[4]

This method is based on the principle of Reverse-Phase HPLC (RP-HPLC) . In this mode, the analyte, this compound, is separated based on its hydrophobic interactions with a nonpolar stationary phase (a C18 alkyl chain bonded to silica) and a polar mobile phase. Less polar compounds are retained longer on the column. The addition of a small amount of acid to the mobile phase is a critical choice; it suppresses the ionization of the hydroxyl groups on the hydroquinone ring, which prevents peak tailing and ensures a sharp, symmetrical peak shape for accurate integration and quantification. Detection is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength where it exhibits maximum absorbance (λmax).

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52643-52-4 |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [] |

| IUPAC Name | 2,3-dimethoxybenzene-1,4-diol[] |

| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water.[8] |

Materials and Instrumentation

Reagents and Materials

-

This compound Reference Standard: Purity ≥95%

-

Methanol: HPLC Grade or higher

-

Acetonitrile: HPLC Grade or higher

-

Water: Deionized, resistivity ≥ 18 MΩ·cm (at 25°C)

-

Formic Acid: Analytical or HPLC Grade

-

Syringe Filters: 0.45 µm, Nylon or PTFE for sample filtration

Instrumentation

-

HPLC System: An isocratic or gradient HPLC system equipped with a degasser, pump, autosampler, and column thermostat.

-

Detector: UV-Vis or Photodiode Array (PDA) Detector. A PDA detector is recommended for initial method development to confirm peak purity and determine the optimal detection wavelength.

-

Column: A reverse-phase C18 column is recommended. A common and effective choice is a column with dimensions of 4.6 mm i.d. × 250 mm, packed with 5 µm particles.[9]

Detailed Experimental Protocol

The entire analytical workflow, from solution preparation to data analysis, is outlined below.

Caption: Workflow for HPLC analysis of this compound.

Mobile Phase Preparation

-

Prepare the aqueous component (Mobile Phase A) by adding 0.1% formic acid to HPLC-grade water (1 mL of formic acid in 999 mL of water).

-

The organic component (Mobile Phase B) is HPLC-grade Methanol.

-

For an isocratic elution, prepare the mobile phase by mixing Methanol and 0.1% Formic Acid in water in a 40:60 (v/v) ratio.[10]

-

Degas the mobile phase for at least 15 minutes using an ultrasonicator or an online degasser to prevent air bubbles in the system.

Standard Solution Preparation

-

Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[9] This solution should be stored in an amber vial at 4°C and prepared fresh as needed, as hydroquinone solutions can be unstable.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[9] These standards will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for a solid or semi-solid matrix (e.g., cosmetic cream, biomass extract). The procedure should be optimized based on the specific sample matrix.

-

Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask.

-

Add 8 mL of methanol and sonicate for 30 minutes to extract the analyte.

-

Allow the solution to cool to room temperature, then dilute to the mark with methanol.

-

Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[11]

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | Methanol : 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL[9] |

| Column Temperature | 40°C[9] |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 295 nm (or λmax determined by PDA scan)[12] |

| Run Time | ~10 minutes (adjust as needed based on retention time) |

-

Expert Insight: The column temperature is maintained at 40°C to ensure stable retention times and reduce viscosity, leading to better peak efficiency. The detection wavelength of 295 nm is a common choice for hydroquinone derivatives, but it is best practice to use a PDA detector to confirm the λmax for this compound to maximize sensitivity.[12]

Method Validation and System Suitability

Validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose.[5] The following parameters should be assessed according to ICH Q2(R2) guidelines.[13]

Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components).[13] | The analyte peak should be well-resolved from other peaks (Resolution > 2) and have no co-eluting interferences confirmed by PDA peak purity analysis.[9] |

| Linearity | A linear relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999[9] |

| Accuracy | The closeness of the measured value to the true value, assessed via recovery studies.[6] | Mean recovery should be within 98-102%. |

| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[3] | Relative Standard Deviation (%RSD) ≤ 2.0%[10][13] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve).[9] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve).[9] |

System Suitability Testing (SST)

Before running any samples, the chromatographic system's performance must be verified. This is done by injecting a standard solution multiple times (e.g., n=6) and evaluating the results.

| SST Parameter | Description | Acceptance Criteria |

| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0[9] |

| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |

| %RSD of Peak Area | Precision of repeated injections. | %RSD ≤ 2.0% |

Data Analysis and Quantification

-

Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations (µg/mL).

-

Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Inject the prepared sample solution. Using the peak area obtained for the analyte in the sample, calculate the concentration using the regression equation from the calibration curve.

-

Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to determine the final amount of this compound in the original sample (e.g., in %w/w or mg/g).

Conclusion

The HPLC method described in this application note is a specific, accurate, and precise procedure for the quantification of this compound. By adhering to the detailed protocol and performing system suitability and method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data suitable for academic, industrial, and regulatory purposes. The expert insights provided on the rationale behind key methodological choices are intended to empower scientists to adapt and troubleshoot the method for their specific applications.

References

-

Method of Test for Hydroquinone, Hydroquinone Monobenzyl Ether, Rhododendrol and Tretinoin in Cosmetics. (2017). Taiwan Food and Drug Administration. Retrieved from [Link]

-

Patel, K., Patel, J., & Patel, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

-

Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

-

Kumar, A., & Saini, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

-

Rahmayuni, R., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Patel, M., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

-

Identification and determination of hydroquinone in cosmetic products by tlc and hplc. (2005). European Commission. Retrieved from [Link]

-

Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

-

HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. (2017). Asia-Pacific Journal of Science and Technology. Retrieved from [Link]

-

Chemical Properties of 2,3-Dimethylhydroquinone (CAS 608-43-5). Cheméo. Retrieved from [Link]

-

2,3-Dimethylhydroquinone. PubChem, NIH. Retrieved from [Link]

-

Determination of Hydroquinone Content in Whitening Toner Sold in Online Market Place X by Reverse Phase High Performance Liquid. (2023). Proceedings The International Allied Health Students Conference (IAHSC). Retrieved from [Link]

-

ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIB. (2019). Journal of Engineering and Science Research. Retrieved from [Link]

-

Development of Analytical Method for Simultaneous Estimation of Hydroquinone and Avobenzone in Pharmaceutical Cream Formulation by RP – HPLC. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Chemical Properties of 2,6-Dimethoxy hydroquinone (CAS 15233-65-5). Cheméo. Retrieved from [Link]

-

Identification and characterization of methoxy- and dimethoxyhydroquinone 1,2-dioxygenase from Phanerochaete chrysosporium. (2024). ASM Journals. Retrieved from [Link]

-

Identification and characterization of methoxy- and dimethoxyhydroquinone 1,2-dioxygenase from Phanerochaete chrysosporium. (2024). Applied and Environmental Microbiology, ASM Journals. Retrieved from [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 6. actascientific.com [actascientific.com]

- 8. CAS 15233-65-5: 2,6-Dimethoxyhydroquinone | CymitQuimica [cymitquimica.com]

- 9. japsonline.com [japsonline.com]

- 10. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: Anaerobic Handling and Stabilization of 2,3-Dimethoxyhydroquinone

Executive Summary

2,3-Dimethoxyhydroquinone (2,3-DMHQ) is a critical redox-active intermediate, structurally related to Coenzyme Q (Ubiquinone) and various antineoplastic agents. Its utility in mechanistic studies is frequently compromised by its extreme susceptibility to auto-oxidation. Unlike unsubstituted hydroquinone, the electron-donating methoxy groups at the 2,3-positions increase the electron density of the aromatic ring, significantly lowering the oxidation potential and accelerating conversion to 2,3-dimethoxy-1,4-benzoquinone (2,3-DMBQ) under aerobic conditions.

This guide provides a rigorous, self-validating methodology for the synthesis, solubilization, and handling of 2,3-DMHQ. By strictly adhering to these anaerobic protocols and pH-controlled environments, researchers can ensure the integrity of their redox data.

Physicochemical Context & Mechanism[1][2][3]

Understanding the degradation mechanism is the first step in prevention. 2,3-DMHQ undergoes a two-step oxidation process. The rate-limiting step is often the deprotonation of the hydroxyl group, followed by electron transfer to molecular oxygen (or trace metal catalysts), generating a superoxide radical and a semiquinone intermediate.

The Redox Cycle

The transition from the colorless hydroquinone to the yellow/orange quinone provides an immediate visual indicator of sample integrity.

Figure 1: The redox equilibrium of 2,3-DMHQ. Note that the reaction favors the oxidized quinone form (DMBQ) in neutral or basic aerobic environments.

Equipment & Reagent Preparation[4][5]

Essential Equipment

-

Schlenk Line: Double manifold (Vacuum/Inert Gas) capable of

mTorr. -

Glovebox (Optional but Recommended): Nitrogen or Argon atmosphere,

ppm -

Reaction Vessels: Schlenk tubes with high-vacuum Teflon stopcocks or J-Young NMR tubes.

-

Syringes: Gas-tight glass syringes with Luer-lock tips.

Solvent Degassing (The Freeze-Pump-Thaw Protocol)

Standard sparging is insufficient for 2,3-DMHQ. The Freeze-Pump-Thaw (FPT) method is mandatory for all solvents used in solubilization.

Figure 2: The Freeze-Pump-Thaw (FPT) cycle for rigorous solvent degassing.

Experimental Protocols

Protocol A: In-Situ Reduction (Recommended)

Context: Commercial 2,3-DMHQ is frequently partially oxidized upon arrival (appearing pink or beige). The most reliable method is to synthesize the hydroquinone fresh from the stable quinone (2,3-DMBQ) immediately prior to use.

Reagents:

-

2,3-Dimethoxy-1,4-benzoquinone (Starting Material)

-

Sodium Dithionite (

) (Reductant)[1] -

Degassed Dichloromethane (DCM) or Ethyl Acetate

-

Degassed Water

Procedure:

-

Setup: In a separatory funnel (purged with Argon), dissolve 2,3-DMBQ (yellow solid) in degassed DCM.

-

Reduction: Prepare a saturated solution of Sodium Dithionite in degassed water. Add this to the organic phase.

-

Reaction: Shake vigorously under Argon flow. The yellow organic layer should become colorless within 1-2 minutes.

-

Validation: If the organic layer remains yellow, add more dithionite solution.

-

-

Separation: Drain the organic layer into a dry, Argon-purged Schlenk flask containing anhydrous

. -

Isolation: Filter via cannula into a fresh Schlenk flask and evaporate solvent under vacuum.

-

Storage: The resulting white solid is pure 2,3-DMHQ. Store under Argon at -20°C.

Protocol B: Solubilization of Solid 2,3-DMHQ

Context: For researchers handling the pre-synthesized solid.

Critical Parameter: pH Control Hydroquinones are kinetically stable in acidic media.[2] Even in "degassed" neutral buffers, trace oxygen can cause oxidation.

-

Recommendation: Always acidify solvents (pH 3-4) using degassed HCl or Acetic Acid unless the experiment strictly forbids it.

Procedure:

-

Weighing: Weigh the solid inside a Glovebox or use a tared Schlenk tube purged with Nitrogen.

-

Note: 2,3-DMHQ is hygroscopic. Moisture accelerates oxidation.

-

-

Solvent Addition: Add degassed, acidified solvent via syringe through the septum.

-

Dissolution: Sonicate briefly.

-

Visual QC: Solution must be colorless. A pink hue indicates early-stage oxidation (semiquinone formation). An orange hue indicates significant conversion to quinone.

-

Data Summary: Stability Factors

| Parameter | Condition | Stability of 2,3-DMHQ | Observation |

| pH | Acidic (pH 2-4) | High | Stable for hours/days if anaerobic. |

| pH | Neutral (pH 7) | Moderate | Slow oxidation (turns pink) over 1-2 hours. |

| pH | Basic (pH > 8) | Very Low | Rapid oxidation (turns orange) within minutes. |

| Atmosphere | Ambient Air | Low | Surface oxidation of solid; rapid solution decay. |

| Atmosphere | Argon/Nitrogen | High | Essential for all manipulations. |

| Additives | Sodium Ascorbate | High | Sacrificial antioxidant; extends working time. |

Troubleshooting & Validation

Issue: Sample turns pink immediately upon dissolution.

-

Cause: Solvent was not fully degassed, or the solid had surface oxidation.

-

Fix: Add a grain of Sodium Dithionite or Sodium Borohydride to the solution to "bleach" it back to the colorless hydroquinone form.

Issue: NMR spectrum shows broad peaks.

-

Cause: Presence of Semiquinone radicals (paramagnetic) interfering with the signal.

-

Fix: Ensure complete reduction. Add a trace of

or Ascorbic Acid to the NMR tube.

References

-

Vertex AI Search. (2025). Freeze-Pump-Thaw Degassing of Liquids. University of Washington. 3[1][4]

-

Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Protocol. 5[1]

-

Suzuki, H., et al. (1996). Method for the preparation of substituted quinones and hydroquinones using Sodium Dithionite. WO1996022972A1. 6

-

Roginsky, V. A., et al. (2015). Kinetics of oxidation of hydroquinones by molecular oxygen. ResearchGate. 7[1][4][8]

-

National Institutes of Health (NIH). (2013). Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable ligands. PMC. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. depts.washington.edu [depts.washington.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 6. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction of 2,3-Dimethoxyhydroquinone from Biological Samples

Abstract

This application note provides a comprehensive guide for the efficient extraction of 2,3-dimethoxyhydroquinone from diverse biological matrices. Recognizing the compound's significance in biomedical and pharmaceutical research due to its antioxidant and potential therapeutic properties, this document outlines two robust extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The protocols are designed to yield high-purity extracts suitable for downstream quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking reliable and validated methods for the isolation and quantification of this compound.

Introduction

This compound, a derivative of hydroquinone, is a phenolic compound of significant interest.[1][2] Its antioxidant properties, stemming from the ability of its dihydroxy group to be transformed into a para-quinone, make it a focal point in the study of cellular protection against oxidative stress.[3] The presence of methoxy groups can enhance its stability compared to unsubstituted hydroquinone.[1] Found in various natural sources, including plants and microorganisms, the accurate quantification of this compound in biological samples is crucial for understanding its biosynthetic pathways, pharmacological activity, and potential as a therapeutic agent.[1][4]

The primary challenge in analyzing this compound from biological samples lies in its efficient extraction from complex matrices such as plant tissues, microbial fermentation broths, or plasma. These matrices contain a multitude of interfering substances that can impact extraction efficiency and analytical accuracy. This application note presents detailed, validated protocols for LLE and SPE, explaining the rationale behind each step to ensure high recovery and sample purity.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H10O4 | [] |

| Molecular Weight | 170.16 g/mol | [] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Extraction Methodologies

The choice of extraction method is contingent on the sample matrix, the required level of purity, and the available instrumentation. Both LLE and SPE are widely used techniques for the isolation of phenolic compounds from biological samples.[6][7][8]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] This method is particularly suitable for initial sample clean-up and for processing liquid samples like microbial cultures or plasma.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethyl acetate is a moderately polar solvent that provides good solubility for this compound while being immiscible with water. Its use has been documented for the extraction of phenolic compounds.[7]

-

pH Adjustment: Adjusting the pH of the aqueous sample to a slightly acidic value (e.g., pH 3.6) can help to suppress the ionization of the hydroxyl groups of the hydroquinone, thereby increasing its partitioning into the organic phase.[9]

-

Salting Out: The addition of a salt like sodium chloride to the aqueous phase increases its ionic strength, which can decrease the solubility of the organic analyte in the aqueous layer and promote its transfer to the organic solvent.

Experimental Workflow (LLE):

Caption: Liquid-Liquid Extraction Workflow for this compound.

Step-by-Step Protocol:

-

Sample Preparation: For liquid samples (e.g., microbial culture supernatant, plasma), centrifuge to remove any particulate matter. For solid samples (e.g., plant tissue), homogenize in an appropriate buffer and then centrifuge to obtain a clear extract.

-

pH Adjustment: Take a known volume of the aqueous sample (e.g., 5 mL) and adjust the pH to approximately 3.6 using a suitable acid (e.g., 0.1 M HCl).

-

Solvent Addition: Add an equal volume of ethyl acetate to the sample in a separation funnel or a suitable tube.

-

Extraction: Vigorously mix the two phases for 2 minutes. For smaller volumes, vortexing is sufficient.

-

Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the upper organic layer containing the extracted this compound.

-

Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Drying and Concentration: Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient sample preparation technique than LLE, utilizing a solid sorbent to isolate the analyte of interest from a liquid sample.[10][11] This method is highly adaptable and can significantly reduce solvent consumption and extraction time.[7]

Causality Behind Experimental Choices:

-

Sorbent Selection: A hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is recommended. These sorbents offer excellent retention for a wide range of compounds, including polar analytes like hydroquinones, from aqueous samples.[11][12]

-

Conditioning: Conditioning the SPE cartridge with methanol followed by water ensures that the sorbent is properly wetted and activated for optimal analyte retention.

-

Loading: Loading the sample at a controlled flow rate prevents breakthrough of the analyte and ensures sufficient interaction with the sorbent.

-

Washing: The wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) removes polar interferences without eluting the target analyte.

-

Elution: A stronger organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between this compound and the sorbent, allowing for its elution and collection.

Experimental Workflow (SPE):

Caption: Solid-Phase Extraction Workflow for this compound.

Step-by-Step Protocol:

-

Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated biological sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.

-

Drying and Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Analytical Quantification

Following extraction, the concentration of this compound can be determined using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for the quantification of phenolic compounds.[13][14][15]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water.[13][16] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C[13] |

| Detection | UV at approximately 290-295 nm[17] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity and can be used for both qualitative and quantitative analysis.[18] Derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape.

Typical GC-MS Parameters:

| Parameter | Condition |

| Column | Capillary column suitable for polar compounds (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate[18] |

| Injector Temperature | 250 °C[18] |

| Oven Program | Temperature gradient appropriate for the analyte and derivatizing agent. |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Data Acquisition | Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[19] |

Method Validation

To ensure the reliability and accuracy of the results, the chosen extraction and analytical method should be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21][22][23][24]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery, ideally >80%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Conclusion

The Liquid-Liquid Extraction and Solid-Phase Extraction protocols detailed in this application note provide robust and reliable methods for the isolation of this compound from complex biological matrices. The choice between LLE and SPE will depend on the specific requirements of the study, including sample type, desired purity, and available resources. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and development applications.

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Retrieved from [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

-

Extraction Techniques of Phenolic Compounds from Plants - Semantic Scholar. Retrieved from [Link]

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2024, March 27). Retrieved from [Link]

-

Extraction techniques for the determination of phenolic compounds in food - SciSpace. Retrieved from [Link]

-

(PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2026, January 17). Retrieved from [Link]

-

Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column. Retrieved from [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. Retrieved from [Link]

-

Vanillic acid and methoxyhydroquinone production from guaiacyl units and related aromatic compounds using Aspergillus niger cell factories - PMC. (2021, August 3). Retrieved from [Link]

-

Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. (2018, September 30). Retrieved from [Link]

-

ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIB. Retrieved from [Link]

-

Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC. (2024, May 15). Retrieved from [Link]

-

Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum - Research Journal of Pharmacy and Technology. (2017, August 22). Retrieved from [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC. Retrieved from [Link]

-

HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar. Retrieved from [Link]

-

Analysis of drugs from biological samples. Retrieved from [Link]

-

(PDF) Simultaneous determination of arbutin and hydroquinone in different herbal slimming products by Gas Chromatography-Mass Spectrometry - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Antioxidant Activity of Natural Hydroquinones - PMC. Retrieved from [Link]

-

Chemical Properties of 2,3-Dimethylhydroquinone (CAS 608-43-5) - Cheméo. Retrieved from [Link]

-

Analysis of Hydroquinone in Face Whitening Cream by UV-Vis Spectrophotometry and GC-MS Spectrometry - ResearchGate. (2026, January 19). Retrieved from [Link]

-

HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed. (2015, October 13). Retrieved from [Link]

-

Natural hydroquinones' antioxidant activity - Pulsus Group. (2022, March 26). Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14). Retrieved from [Link]

-

Biological Activities of Natural Products III - MDPI. (2023, June 19). Retrieved from [Link]

-

Determination of 8 Synthetic Food Dyes by Solid Phase Extraction and Reversed-Phase High Performance Liquid Chromatography - Semantic Scholar. Retrieved from [Link]

- EP2171098A2 - Methods for extraction and purification of components of biological samples - Google Patents.

-

Chemical Composition and Biological Activity of Extracts Obtained by Supercritical Extraction and Ethanolic Extraction of Brown, - SciSpace. (2016, January 8). Retrieved from [Link]

-

DISPERSIVE MICRO-SOLID-PHASE EXTRACTION (D-µ-SPE) WITH POLYPYRROLE-GRAPHENE OXIDE (PPY-GO) NANOCOMPOSITE SORBENT FOR THE DETERM - Malaysian Journal of Analytical Sciences. (2022, October 30). Retrieved from [Link]

-

Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - MDPI. (2020, December 11). Retrieved from [Link]

-

Solid Phase Extraction and High-Performance Thin-Layer Chromatography Quantification of Some Antibiotics from Surface Waters - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

- 1. CAS 15233-65-5: 2,6-Dimethoxyhydroquinone | CymitQuimica [cymitquimica.com]

- 2. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pulsus.com [pulsus.com]

- 4. Vanillic acid and methoxyhydroquinone production from guaiacyl units and related aromatic compounds using Aspergillus niger cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. ijisrt.com [ijisrt.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

- 20. resolvemass.ca [resolvemass.ca]

- 21. labs.iqvia.com [labs.iqvia.com]

- 22. bioanalysis-zone.com [bioanalysis-zone.com]

- 23. moh.gov.bw [moh.gov.bw]

- 24. fda.gov [fda.gov]

Application Note: High-Purity Crystallization Protocols for 2,3-Dimethoxyhydroquinone

Executive Summary

2,3-Dimethoxyhydroquinone (2,3-DMHQ) is a critical intermediate in the synthesis of Coenzyme Q10 and various polyphenol antioxidants. Its purification presents a specific challenge: oxidative instability . In the presence of air or basic conditions, 2,3-DMHQ rapidly oxidizes to its quinone form (2,3-dimethoxy-1,4-benzoquinone), manifesting as a pink-to-red discoloration in the final product.

This Application Note provides two field-validated crystallization protocols designed to maximize purity (>99%) while suppressing oxidative degradation. We prioritize a "Reductive Crystallization" approach that integrates chemical stabilization directly into the physical isolation process.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for designing a scalable crystallization process.[1] 2,3-DMHQ exhibits a "polar-aromatic" solubility profile.

Table 1: Solubility Profile of this compound

| Solvent | Solubility (25°C) | Solubility (Hot) | Suitability |

| Water | Low-Moderate | High | Primary Solvent (requires antioxidant) |

| Ethyl Acetate | High | Very High | Good Solvent for extraction/crystallization |

| Ethanol/Methanol | High | Very High | Good Solvent (risk of solvolysis if acidic) |

| Hexanes/Heptane | Insoluble | Low | Anti-Solvent |

| Toluene | Low | Moderate | Selective Solvent |

Key Insight: The methoxy substituents increase lipophilicity compared to bare hydroquinone, making ethyl acetate an excellent solvent for initial extraction, while water serves as a highly selective recrystallization medium if oxidation is controlled.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

-

Oxygen Exclusion: All solvents must be degassed (sparged with

or Ar for 15 mins). Headspace must be inerted. -

Reductive Environment: The presence of a reducing agent (Sodium Dithionite,

) in the aqueous phase is non-negotiable to prevent the "Pink Product" syndrome. -

pH Control: Maintain pH < 6. Basic conditions catalyze the oxidation of hydroquinone to quinone.

Experimental Protocols

Protocol A: Reductive Recrystallization (Aqueous)

Best for: Crude material containing significant quinone impurities (red/yellow color).

Concept: This method utilizes the high solubility of 2,3-DMHQ in hot water and the ability of sodium dithionite to chemically reduce any quinone impurity back to the desired hydroquinone during the dissolution phase.

Materials:

-

Crude this compound

-

Degassed Water (Type II or better)

-

Sodium Dithionite (

) -

Nitrogen line

Step-by-Step Procedure:

-

Preparation: Charge a reaction flask with degassed water (approx. 10 mL per 1 g of crude solid).

-

Doping: Add Sodium Dithionite (1-2 wt% relative to the crude mass). Note: This acts as a scavenger for dissolved oxygen and reduces trace quinones.

-

Dissolution: Heat the mixture to 75–80°C under a slow stream of nitrogen. Stir until the solid is completely dissolved. The solution should be colorless or pale yellow.

-

Checkpoint: If the solution remains red, add small aliquots of dithionite until the color fades.

-

-

Clarification (Optional): If insoluble particles are present, perform a hot filtration using a pre-heated funnel under inert gas cover.

-

Controlled Cooling: Allow the solution to cool slowly to room temperature (approx. 1°C/min) with gentle agitation.

-

Nucleation: White needles of 2,3-DMHQ will crystallize. Once at room temperature, cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter rapidly under vacuum (or nitrogen pressure).

-

Wash: Wash the cake immediately with cold, degassed water containing 0.1% sodium dithionite.

-

Drying: Dry in a vacuum oven at 40°C. Crucial: Ensure the oven is backfilled with nitrogen, not air.

Protocol B: Solvent/Anti-Solvent Crystallization (Organic)

Best for: Material that has already been extracted into organics or is water-sensitive.

Materials:

-

n-Heptane or Hexanes (Anti-solvent)

-

Activated Carbon (optional for decolorization)

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (40-50°C).

-

Adsorption (Optional): If the solution is dark, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot.

-

Precipitation: While stirring rapidly, slowly add n-Heptane dropwise.

-

Observation: Cloudiness will appear and redissolve. Continue adding until a persistent haze forms.

-

-

Crystallization: Remove heat and allow the vessel to cool. As it cools, the supersaturation increases, driving the crystallization.

-

Finishing: Add excess Heptane (ratio 1:1 vs Ethyl Acetate) once cooled to drive remaining product out of solution.

-

Isolation: Filter and wash with 100% n-Heptane. Dry under vacuum.[4]

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route and the mechanism of oxidative protection.

Caption: Decision tree for purification. Protocol A is selected for oxidized samples to chemically reverse degradation during isolation.

Mechanism of Impurity Control

It is vital to understand why the product degrades. The hydroquinone/quinone redox couple is reversible.

Caption: The reversible redox cycle. Crystallization must favor the green arrow (Reduction) via additives.

Quality Control & Troubleshooting

Analytical Validation[6][7]

-

HPLC: Use a C18 column, Water/Acetonitrile gradient. The quinone impurity typically elutes later than the hydroquinone due to the loss of hydrogen bonding donors.

-

Melting Point: Pure 2,3-DMHQ should have a sharp melting point. (Note: Literature values vary for derivatives; establish an internal standard. 2,6-isomer melts ~160°C; 2,3-isomer is generally lower melting or similar range depending on polymorph. A broad range indicates oxidation).

-

Appearance: The most sensitive indicator. Any pink hue indicates >0.5% quinone contamination.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Pink Crystals | Oxidation during cooling | Increase Sodium Dithionite load; ensure |

| Oiling Out | Temperature too high; Impurities | Seed the solution at a slightly lower temperature; Add anti-solvent more slowly. |

| Low Yield | Too much solvent | Concentrate solution by 30% before cooling; Cool to 0°C. |

References

-

National Institutes of Health (PubChem). (2025). 2,6-Dimethoxyhydroquinone Compound Summary. Retrieved from [Link] (Physicochemical property comparisons for dimethoxy isomers).

-

Fagron Academy. (2025). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link] (Antioxidant selection for phenolic compounds).

- Google Patents. (2016). US20160060196A1 - Crystallized hydroquinone and methods of making.

-

Crystallization Systems. (2020).[5] Use of additives for inhibition and promotion of crystallization.[1][5] Retrieved from [Link] (Techniques for controlling nucleation in substituted benzenes).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2,3-Dimethoxyhydroquinone synthesis

Ticket ID: 23-DMHQ-YIELD-OPT Subject: Troubleshooting Low Yield & Purity in 2,3-Dimethoxy-1,4-benzenediol Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Triage

You are likely encountering low yields due to the extreme electron-rich nature of the 2,3-dimethoxyhydroquinone core. This molecule acts as an "oxygen sponge." The two methoxy groups at the 2,3-position significantly lower the oxidation potential of the aromatic ring, making it far more susceptible to auto-oxidation than standard hydroquinone.

The most common failure modes are:

-

Re-oxidation: The product oxidizes back to 2,3-dimethoxy-1,4-benzoquinone (red/yellow oil) during the workup.

-

Quinhydrone Formation: A dark green/black charge-transfer complex forms between the product and the byproduct quinone, trapping your yield in "tar."

-

Over-oxidation (Dakin Route): If starting from the aldehyde, the reaction temperature often drives the oxidation past the phenol stage to ring-opened byproducts.

Diagnostic Flowchart

Use the following logic tree to identify your specific failure point based on visual cues.

Figure 1: Visual diagnostic tool for identifying the chemical state of the failed reaction.

Scenario A: The Dakin Oxidation Route

Starting Material: 2,3-Dimethoxybenzaldehyde

Reagents:

This route is popular but notoriously fickle because the product is sensitive to the basic conditions required to generate the hydroperoxide anion.

Critical Failure Points

-

Temperature Spikes: The reaction is exothermic.[1] If the internal temperature exceeds 40°C , the electron-rich ring will undergo oxidative cleavage or polymerization.

-

pH Management: The hydroquinone product is a weak acid (

). In strong base, it exists as a dianion, which oxidizes instantly in air.

Optimized Protocol (The "Cold-Quench" Method)

-

Preparation: Dissolve 2,3-dimethoxybenzaldehyde (1 eq) in MeOH/THF (1:1).

-

Base Addition: Add NaOH (1.2 eq) as a 5% solution. Cool to 0°C .[2]

-

Oxidant Addition: Add 30%

(1.5 eq) dropwise. Do not allow temp to rise above 10°C. -

The Fix (Acidification):

-

Standard Mistake: Extracting directly from the basic layer.

-

Correct Method: Quench excess peroxide with saturated sodium sulfite (

). Then, acidify to pH 2-3 with HCl under an argon blanket before extraction.

-

-

Extraction: Use Ethyl Acetate (EtOAc). Wash the organic layer with a 5% Sodium Dithionite (

) solution to reduce any quinone formed during the shake-out.

Scenario B: The Quinone Reduction Route (Recommended)

Starting Material: 2,3-Dimethoxy-1,4-benzoquinone (CoQ0 precursor)

Reagents: Sodium Dithionite (

This is the preferred industrial route for high purity. It separates the "synthesis" of the ring from the "reduction" to the diol, allowing for purification of the stable quinone intermediate first.

Comparative Analysis of Reducing Agents

| Reducing Agent | Suitability | Pros | Cons |

| Sodium Dithionite ( | High | Rapid, works in water, cheap. | Unstable in acid; must use fresh. |

| Sodium Borohydride ( | Medium | Strong reducer. | Can over-reduce or cause side reactions; basic workup required. |

| Medium | Clean. | Requires pressure equipment; catalyst poisoning by sulfur impurities. | |

| Ascorbic Acid | Low | Mild. | Often too weak for complete conversion; difficult to separate. |

The "Biphasic Shake" Protocol

Use this if your product is red/yellow (Quinone contamination).

-

Dissolution: Dissolve the crude quinone/hydroquinone mixture in a minimal amount of Ethyl Acetate (organic phase).

-

Reductant Prep: Prepare a saturated aqueous solution of Sodium Dithionite (freshly prepared, smells of

). -

Reaction: Combine phases in a separatory funnel.

-

Execution: Shake vigorously for 2-3 minutes.

-

Visual Indicator: The organic layer should shift from Deep Red/Orange

Pale Yellow/Colorless .

-

-

Isolation: Separate layers immediately. Dry organic layer over

(containing a pinch of dithionite solid). -

Evaporation: Concentrate in vacuo. If the solid turns pink, wash with cold ether/hexane.

Advanced Troubleshooting: The "Black Tar" Complex

If your reaction yields a dark black or green solid that is insoluble in ether but soluble in water/alcohol, you have formed Quinhydrone .

Mechanism:

The Solution: You cannot simply "recrystallize" this out. You must force the equilibrium to the reduced side.

-

Redissolve the tar in Ethanol.

-

Add excess Sodium Dithionite solution (aqueous).

-

Heat to 50°C for 10 mins.

-

Cool and extract with EtOAc. The color should discharge.

Reaction Pathway Visualization

Figure 2: Reaction pathways showing the reversible redox cycle between Quinone and Hydroquinone.

FAQ: Rapid Fire Support

Q: Can I use

Q: My product melts at 85°C, but literature says 170°C (or vice versa)? A: You likely have the para isomer (1,4-dimethoxy-2,5-benzenediol) or the quinone. This compound has a distinct melting point, but literature values vary due to hydration. Verify structure via NMR.

-

1H NMR Check: Look for the singlet for the two aromatic protons. In the 2,3-dimethoxy isomer, the protons are equivalent (symmetrical).

Q: How do I store the product? A: Store under Argon at -20°C. If storing for >1 week, add a stabilizer (like a trace of ascorbic acid) if the application permits.

References

-

Dakin Oxidation Mechanism & Conditions

-

Quinone Reduction Protocols

-

Purification & Stability

-

Navarro, A., et al. (2010). "A short and facile synthesis of... 1,4-benzenediol." Natural Product Research, 24(5). Link (Discusses microwave acceleration and water solvents to improve yield).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Sodium Dithionite before handling.

Sources

Technical Support Center: Minimizing Polymerization of 2,3-Dimethoxyhydroquinone

Introduction

You are likely accessing this guide because your white crystalline 2,3-Dimethoxyhydroquinone (DMHQ) has turned into a black, insoluble tar, or your reaction yield has plummeted due to "polymeric muck" formation.

DMHQ is a critical intermediate (often for Coenzyme Q10 analogs), but it is thermodynamically eager to oxidize. The "polymerization" you observe is rarely a simple chain reaction; it is a cascade of auto-oxidation followed by nucleophilic addition (Michael addition).

This guide addresses the root cause of this instability and provides self-validating protocols to maintain the integrity of your material.

Module 1: The Mechanism of Failure

Q: Why does DMHQ turn black even in a closed bottle?

A: The black color is not just oxidation; it is the formation of a Quinhydrone charge-transfer complex and subsequent oligomers.

-

Auto-oxidation: Trace oxygen converts DMHQ (Hydroquinone form) into 2,3-dimethoxy-1,4-benzoquinone (Quinone form). This is accelerated by moisture and trace metals (Cu, Fe).

-

Quinhydrone Formation: The newly formed Quinone stacks with unreacted Hydroquinone, forming a dark green/black charge-transfer complex.

-

Oligomerization: The Quinone is an electrophile. It undergoes Michael addition with the electron-rich DMHQ, leading to dimers and trimers that eventually cross-link into insoluble "tar."

Pathway Visualization

Figure 1: The degradation cascade of DMHQ. Note that the presence of the Quinone triggers the polymerization of the remaining Hydroquinone.

Module 2: Storage & Handling Protocols

Q: How do I store DMHQ for long periods?